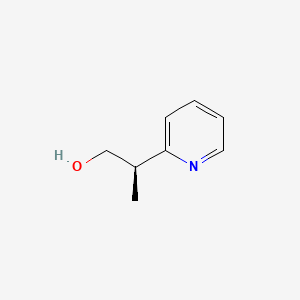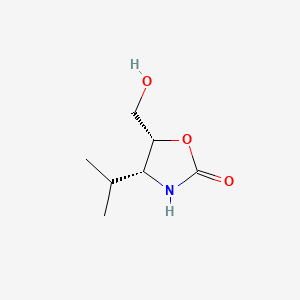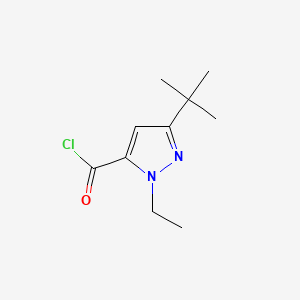
(2R)-2-pyridin-2-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-pyridin-2-ylpropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a chiral molecule that can exist in two different forms, namely (R)- and (S)-. In
Mécanisme D'action
The mechanism of action of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol can reduce inflammation and pain in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol in lab experiments is its potential therapeutic applications in the treatment of various diseases. Another advantage is that this compound is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol in humans.
Méthodes De Synthèse
The synthesis of ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol involves the reaction between pyridine-2-carboxaldehyde and (R)-(+)-1-phenylethylamine. This reaction is carried out in the presence of a catalyst, such as copper(II) triflate, in an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain the desired ((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol isomer.
Applications De Recherche Scientifique
((2R)-2-pyridin-2-ylpropan-1-ol)-2-pyridin-2-ylpropan-1-ol has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2R)-2-pyridin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXELXVPQSDGR-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941146 |
Source


|
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194228-34-7 |
Source


|
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Diazabicyclo[4.2.0]oct-2-en-8-one,7-methyl-(9CI)](/img/no-structure.png)
![7-[(4-Nitroanilino)methyl]quinolin-8-ol](/img/structure/B574650.png)

![Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine](/img/structure/B574655.png)

![Pyrazolo[4,3:4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B574665.png)
![1-[(2-Oxocyclohexyl)methyl]piperidine-2-thione](/img/structure/B574666.png)
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B574668.png)
![2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid](/img/structure/B574669.png)
